Adenylate Kinase Inhibition Profile: Weak but Defined Binding to AK Isozymes
The target compound displays weak, measurable inhibition of rat adenylate kinase isozymes, with non-competitive Ki values of 12.6 mM (AK II) and 14.0 mM (AK III) [1]. This contrasts with many potent sulfonamide kinase inhibitors that exhibit nanomolar IC50 values, making this compound suitable as a low-affinity control or a starting scaffold for fragment-based optimization. No public Ki data exist for the 4-methoxyphenyl isomer against adenylate kinase, precluding direct isomer comparison.
| Evidence Dimension | Non-competitive binding inhibition constant (Ki) for adenylate kinase |
|---|---|
| Target Compound Data | Ki = 1.26 × 10^7 nM (AK II); Ki = 1.40 × 10^7 nM (AK III) |
| Comparator Or Baseline | Typical potent sulfonamide kinase inhibitors: IC50 < 100 nM (class-level baseline) |
| Quantified Difference | Target compound is >10^5-fold weaker than potent kinase inhibitors |
| Conditions | Non-competitive binding inhibition assay using rat adenylate kinase (AK II and AK III) isozymes; curated by ChEMBL |
Why This Matters
Defines the compound as a well-characterized weak binder, enabling its use as a negative control or low-affinity reference in adenylate kinase assays where stronger inhibitors would confound selectivity profiling.
- [1] BindingDB. BDBM50367088 (CHEMBL1788161): Ki data for 5-amino-2-(diethylamino)-N-(2-methoxyphenyl)benzene-1-sulfonamide against rat adenylate kinase isozymes. View Source
